7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Epigenetics Bromodomain inhibition Fragment-based drug discovery

7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 716-81-4, MW 216.16, C₉H₇F₃N₂O) is a bicyclic dihydroquinoxalinone bearing an electron-withdrawing trifluoromethyl substituent at the 7-position. It is formally recognized as a non-polymeric heterocyclic building block (PDB HETAIN ligand code 5GT) and is distinguished from its regioisomer 6-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 226575-78-6) by the substitution pattern on the fused benzene ring , ,.

Molecular Formula C9H7F3N2O
Molecular Weight 216.16 g/mol
CAS No. 716-81-4
Cat. No. B1312242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS716-81-4
Molecular FormulaC9H7F3N2O
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-3,13H,4H2,(H,14,15)
InChIKeyDYBIQELZTJXUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 716-81-4) – Core Chemical Profile & Sourcing Identity


7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 716-81-4, MW 216.16, C₉H₇F₃N₂O) is a bicyclic dihydroquinoxalinone bearing an electron-withdrawing trifluoromethyl substituent at the 7-position. It is formally recognized as a non-polymeric heterocyclic building block (PDB HETAIN ligand code 5GT) and is distinguished from its regioisomer 6-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 226575-78-6) by the substitution pattern on the fused benzene ring [1], [2], . The compound is primarily supplied as a research intermediate with typical commercial purities of 95–98% , .

Why 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Casually Swapped with Other Dihydroquinoxalinones


The dihydroquinoxalin-2(1H)-one scaffold is pharmacologically privileged, but its biological target engagement is exquisitely sensitive to the position and electronic nature of substituents. For example, in the context of BRPF1 bromodomain fragment screening, the 7-trifluoromethyl derivative (5GT) exhibited a Kd > 200 µM, indicating essentially no meaningful binding affinity, whereas a structurally distinct dihydroquinoxalinone-based fragment from the same campaign (compound 20) achieved an IC₅₀ of 0.65 µM against the same target [1], [2]. Even a seemingly conservative regioisomeric shift to the 6-trifluoromethyl position (CAS 226575-78-6) or halogen exchange to a 7-bromo substituent can redirect binding to entirely different protein pockets (e.g., BRPF1 vs. de novo designed ABLE protein), as evidenced by the distinct PDB entries 5DY7, 5DYC, and 7HJ0 [3], [4]. Consequently, procurement of the precise 7-trifluoromethyl regioisomer is mandatory for applications requiring crystallographically validated interactions or structure-activity relationship (SAR) continuity.

Head-to-Head Quantitative Scaffold Comparison: 7-Trifluoromethyl vs. Close Analogs in Public Binding & Structural Data


BRPF1 Bromodomain Affinity: 7-CF₃ Fragment vs. Optimized Dihydroquinoxalinone Lead

In a fragment screening campaign against the BRPF1 bromodomain, the 7-trifluoromethyl derivative 5GT (the target compound) displayed a Kd > 200 µM, placing it among the weakest binders in the series. By contrast, compound 20—an elaborated dihydroquinoxalinone-based fragment—achieved an IC₅₀ of 0.65 µM against the same BRPF1 bromodomain in an AlphaScreen assay [1], [2]. This >300-fold difference in potency demonstrates that the bare 7-CF₃ fragment lacks the pharmacophoric features required for meaningful BRPF1 engagement. The compound's primary value lies as a negative control or starting scaffold, not as a pre-optimized tool compound.

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Regioisomeric Specificity: 7-CF₃ vs. 6-CF₃-Dihydroquinoxalinone in Crystallographic Binding Modes

Two independent crystal structures demonstrate that the trifluoromethyl position dictates the protein binding partner and binding mode. The 7-CF₃ isomer (target compound, 5GT) co-crystallizes with the human BRPF1 bromodomain (PDB 5DY7, 1.69 Å) and a de novo designed ABLE protein (PDB 7HJ0, 1.39 Å), whereas the 6-CF₃ regioisomer (CAS 226575-78-6) lacks any analogous publicly deposited protein co-crystal structure [1], [2], . This structural exclusivity makes the 7-CF₃ compound uniquely suited for X-ray fragment screening libraries and targeted protein-ligand interaction studies where a validated, position-specific binding pose is required.

Structural biology X-ray crystallography Ligand design

Halogen-Substituent Exchange: 7-CF₃ vs. 7-Bromo Dihydroquinoxalinone in BRPF1 Co-Crystallization

Both the 7-CF₃ and 7-Br dihydroquinoxalinone fragments were successfully co-crystallized with the BRPF1 bromodomain, yielding PDB entries 5DY7 (5GT, 1.69 Å) and 5DYC (5GU, comparable resolution) respectively [1], [2]. Despite both occupying the same acetyllysine binding pocket, the trifluoromethyl group engages in distinct electronic interactions (e.g., potential dipole and weak hydrogen bonding with the conserved water network) compared to the heavier, more polarizable bromine atom. While Kd values for 5GU have not been publicly deposited, the near-identical ligand efficiency range reported for this chemotype (0.45–0.50 kcal/mol per non-hydrogen atom) suggests that the differentiation between the two lies not in gross affinity but in the nuanced electrostatic and steric complementarity that can be exploited during fragment-to-lead optimization [3].

Fragment screening Bromodomain Isosteric replacement

Crystal Structure Resolution Quality: Benchmarking 5GT Binding Data at Near-Atomic Resolution

The complex of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one with the de novo designed ABLE protein (PDB 7HJ0) was solved to a resolution of 1.39 Å, with R-work/R-free values of 0.208/0.255, representing one of the highest resolution structures available for any dihydroquinoxalinone-protein complex [1]. In comparison, the BRPF1 bromodomain complex (PDB 5DY7) was solved at 1.69 Å. This near-atomic resolution provides unambiguous electron density for the trifluoromethyl group and the lactam ring, enabling precise geometric parameterization of CF₃–protein interactions (e.g., fluorine-aromatic contacts, C-F···H-C pseudo-hydrogen bonds) that are invaluable for force-field validation and fluorine-centric library design [2].

Protein crystallography Fragment soaking High-resolution structure

Targeted Application Scenarios for 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one Based on Quantitative Differentiation


Validated Negative Control in BRPF1 Bromodomain Fragment Screening

Given its Kd > 200 µM against the BRPF1 bromodomain, this compound is ideally suited as a bona fide negative control in BROMOscan or AlphaScreen assays when profiling new BRPF1 chemical probes. Its co-crystal structure (PDB 5DY7) confirms that it does engage the acetyllysine pocket, eliminating concerns about false negatives due to solubility or aggregation, while its negligible affinity ensures that any observed signal attenuation can be confidently attributed to test compounds , [1].

Fluorine-Specific Crystallographic Fragment Library Enrichment

The compound's unambiguous electron density for the CF₃ group at up to 1.39 Å resolution (PDB 7HJ0) makes it a prime candidate for inclusion in fluorine-enriched fragment libraries intended for X-ray crystallographic screening campaigns . Unlike brominated or chlorinated analogs that generate anomalous scattering signals which can complicate phasing, the 7-CF₃ fragment provides a 'clean' diffraction signal while still offering strong electron-withdrawing character for fragment elaboration.

Regioisomeric Purity Standard for Dihydroquinoxalinone SAR Programs

Procurement of the 7-CF₃ regioisomer (CAS 716-81-4) is essential when developing structure-activity relationships around the dihydroquinoxalinone core, because the positional isomeric impurity 6-CF₃ (CAS 226575-78-6) can bind to entirely different protein targets or exhibit altered reactivity. Using the 7-CF₃ compound certified at ≥98% purity (available from multiple vendors ) ensures that observed biological or chemical outcomes are not confounded by regioisomeric contamination.

Starting Scaffold for Electrophilic CF₃-Directed SAR Expansion

Medicinal chemistry groups aiming to investigate the impact of strong σ-electron withdrawal on the dihydroquinoxalinone scaffold can use this compound as a reference point. Its crystallographically determined binding pose in two distinct proteins (BRPF1 and ABLE) provides a structural baseline for rational substitution at the N1, N4, or C3 positions, while the –CF₃ group serves as a metabolically resistant lipophilic anchor that can be compared head-to-head with halogen-substituted analogs such as the 7-bromo derivative .

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